molecular formula C10H6F3N3O2 B2991033 (2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1263303-84-9

(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2991033
CAS No.: 1263303-84-9
M. Wt: 257.172
InChI Key: QCANERAOMDIKFF-LZYBPNLTSA-N
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Description

(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C10H6F3N3O2 and its molecular weight is 257.172. The purity is usually 95%.
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Scientific Research Applications

1. Versatility in Trace Organic Analysis

"AMACE1: versatile aminoacetamide electrophore reagent" by Lu and Giese (2000) describes the synthesis of a compound (AMACE1) related to the chemical structure of your interest. AMACE1 shows potential for trace organic analysis due to its ability to couple with small organic analytes containing a keto or carboxylic acid group. This versatility makes it useful in the field of analytical chemistry for detecting small amounts of organic compounds, which could include (2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide derivatives (Lu & Giese, 2000).

2. Photoreactions in Different Solvents

The paper "Comparison of photoreactions of flutamide in acetonitrile and 2-propanol solvents in the absence of cage-forming compounds" by Watanabe, Fukuyoshi, and Oda (2015) explores the photoreactions of flutamide, a compound with a similar trifluoromethylphenyl structure, in different solvents. This research highlights the importance of solvent choice in determining the photoreactions of such compounds, which could be relevant for studying the photostability and photochemical behavior of this compound (Watanabe, Fukuyoshi, & Oda, 2015).

3. Novel Routes to Benzofused Lactams

In the study "Cyclization of Nitroacetamide Derivatives with a Tethered Phenyl Ring in Triflic Acid" by Fante et al. (2014), researchers investigate the cyclization of nitroacetamide derivatives in triflic acid to produce benzofused lactams. This research may offer insights into the cyclization potential and derivative formation of similar compounds, such as this compound (Fante et al., 2014).

4. Synthesis and Biological Activities

The paper "Chemical synthesis and biological activities of 5-deazaaminopterin analogues bearing substituent(s) at the 5- and/or 7-position(s)" by Su et al. (1988) discusses the synthesis and biological activities of compounds with structural similarities to the compound . This research could provide a foundation for understanding the potential biological activities of this compound and its derivatives (Su et al., 1988).

5. Beckmann-Type Rearrangement

In "Rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide," Darling and Chen (1978) explore the Beckmann-type rearrangement of a structurally related compound. This study provides insights into the chemical behavior and potential rearrangement reactions of this compound, which could be crucial for its applications in synthetic organic chemistry (Darling & Chen, 1978).

6. Drug Design and Discovery

The study "Green approach for drug design and discovery of paracetamol analogues as potential analgesic and antipyretic agents" by Reddy et al. (2014) presents a green synthesis approach for creating analgesic and antipyretic compounds. While not directly studying this compound, this research could inform eco-friendly synthesis methods for similar compounds (Reddy et al., 2014).

Properties

IUPAC Name

(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-3-7(4-2-6)15-9(17)8(5-14)16-18/h1-4,18H,(H,15,17)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCANERAOMDIKFF-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=N/O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263303-84-9
Record name (E)-{[4-(trifluoromethyl)phenyl]carbamoyl}methanecarbonimidoyl cyanide
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